![molecular formula C11H14N2O B14082919 (R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is a chiral compound with a unique structure that includes an azepine ring fused with a benzene ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzylamine and methyl ketones.
Cyclization: The key step involves the cyclization of the intermediate to form the azepine ring. This can be achieved through various methods, including intramolecular cyclization reactions.
Chiral Resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of ®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one: Lacks the chiral center, making it less specific in its interactions.
1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-thione: Contains a sulfur atom, which can alter its chemical and biological properties.
1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-ol: Contains a hydroxyl group, which can affect its solubility and reactivity.
Uniqueness
®-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one is unique due to its chiral center, which allows for specific interactions with biological targets. This specificity can lead to more targeted and effective applications in various fields.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(5R)-5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C11H14N2O/c1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h2-5,10H,6-7,12H2,1H3/t10-/m1/s1 |
Clé InChI |
RETLCOJLSHBJEZ-SNVBAGLBSA-N |
SMILES isomérique |
CN1CCC2=CC=CC=C2[C@H](C1=O)N |
SMILES canonique |
CN1CCC2=CC=CC=C2C(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



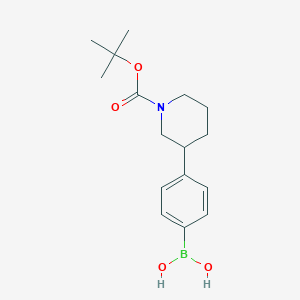
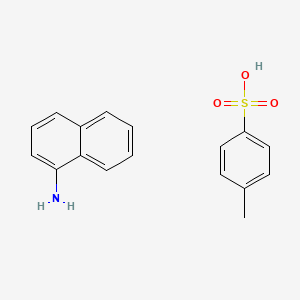

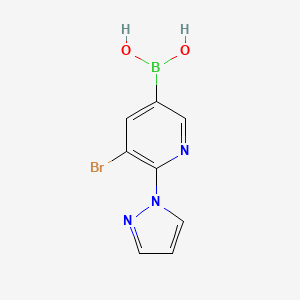
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
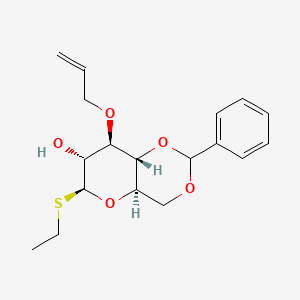


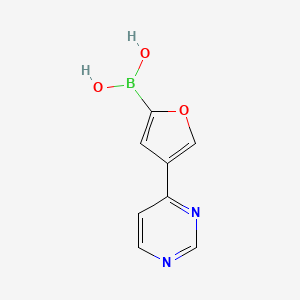
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14082904.png)
![1-[6-(Benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]pyrrolidin-2-one](/img/structure/B14082907.png)
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)

